Cas no 896011-58-8 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide is a benzamide derivative featuring a benzimidazole core and dimethoxy-substituted aromatic rings. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators due to its structural resemblance to bioactive molecules. The presence of the benzimidazole moiety enhances binding affinity to biological targets, while the dimethoxy groups contribute to solubility and metabolic stability. Its well-defined molecular structure allows for precise modifications, making it valuable for medicinal chemistry research. The compound is typically characterized by high purity and consistency, ensuring reliable performance in experimental applications.
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide structure
896011-58-8 structure
Product name:N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide
CAS No:896011-58-8
MF:C22H19N3O3
Molecular Weight:373.404565095901
CID:6263276
PubChem ID:16802791

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide
    • SR-01000913450
    • N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
    • SR-01000913450-1
    • N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide
    • AKOS024655971
    • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
    • F2516-0134
    • 896011-58-8
    • インチ: 1S/C22H19N3O3/c1-27-19-12-6-9-16(20(19)28-2)22(26)23-15-8-5-7-14(13-15)21-24-17-10-3-4-11-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
    • InChIKey: OVSZQZLDLLONTR-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=CC=1C(NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1)=O)OC

計算された属性

  • 精确分子量: 373.14264148g/mol
  • 同位素质量: 373.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 531
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 76.2Ų

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2516-0134-20μmol
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2516-0134-40mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2516-0134-5μmol
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2516-0134-3mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2516-0134-20mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2516-0134-10mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2516-0134-25mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2516-0134-75mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2516-0134-15mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2516-0134-30mg
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
896011-58-8 90%+
30mg
$119.0 2023-05-16

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide 関連文献

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamideに関する追加情報

Research Briefing on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide (CAS: 896011-58-8)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide (CAS: 896011-58-8) is a small molecule compound that has recently gained attention in chemical biology and medicinal chemistry research. This benzimidazole derivative has shown promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. The compound's unique structural features, including the benzimidazole core and dimethoxybenzamide moiety, make it an interesting scaffold for drug discovery efforts.

Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a kinase inhibitor. The compound's ability to interact with ATP-binding sites of various kinases has been demonstrated through crystallographic studies and molecular docking simulations. Researchers have reported moderate to strong inhibitory activity against several cancer-related kinases, suggesting its potential as a lead compound for anticancer drug development.

In pharmacological evaluations, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide has shown selective cytotoxicity against certain cancer cell lines while demonstrating relatively low toxicity in normal cells. The compound appears to induce apoptosis through mitochondrial pathways, as evidenced by caspase activation and cytochrome c release in treated cells. These findings position it as a potential candidate for further optimization in oncology drug discovery programs.

Structure-activity relationship (SAR) studies have revealed that the dimethoxy groups on the benzamide portion are crucial for maintaining biological activity, while modifications to the benzimidazole moiety can significantly alter target specificity. Recent patent filings indicate growing commercial interest in this compound class, with several pharmaceutical companies exploring derivatives for various therapeutic applications beyond oncology, including inflammatory diseases and neurological disorders.

The compound's physicochemical properties, including its moderate solubility and reasonable metabolic stability, make it a promising starting point for medicinal chemistry optimization. Current research efforts are focused on improving its pharmacokinetic profile while maintaining or enhancing its biological activity. Several research groups have reported successful derivatization strategies that maintain the core scaffold while addressing specific drug development challenges.

Future directions for research on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide include comprehensive in vivo efficacy studies, detailed mechanism of action investigations, and further exploration of its potential as a chemical probe for biological target identification. The compound represents an interesting case study in fragment-based drug design and the optimization of privileged structures in medicinal chemistry.

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